molecular formula C16H23N3O2 B6898534 4-(2-ethylbenzoyl)-N,N-dimethylpiperazine-1-carboxamide

4-(2-ethylbenzoyl)-N,N-dimethylpiperazine-1-carboxamide

Cat. No.: B6898534
M. Wt: 289.37 g/mol
InChI Key: NKCLNZFTIURJBQ-UHFFFAOYSA-N
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Description

4-(2-ethylbenzoyl)-N,N-dimethylpiperazine-1-carboxamide is a synthetic organic compound with a complex structure It is characterized by the presence of a piperazine ring substituted with an ethylbenzoyl group and a dimethylcarboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-ethylbenzoyl)-N,N-dimethylpiperazine-1-carboxamide typically involves the reaction of 2-ethylbenzoyl chloride with N,N-dimethylpiperazine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(2-ethylbenzoyl)-N,N-dimethylpiperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylbenzoyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

4-(2-ethylbenzoyl)-N,N-dimethylpiperazine-1-carboxamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(2-ethylbenzoyl)-N,N-dimethylpiperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-methylbenzoyl)-N,N-dimethylpiperazine-1-carboxamide
  • 4-(2-chlorobenzoyl)-N,N-dimethylpiperazine-1-carboxamide
  • 4-(2-fluorobenzoyl)-N,N-dimethylpiperazine-1-carboxamide

Uniqueness

4-(2-ethylbenzoyl)-N,N-dimethylpiperazine-1-carboxamide is unique due to the presence of the ethyl group on the benzoyl moiety, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that are not observed in its analogs, making it a valuable compound for targeted research and applications.

Properties

IUPAC Name

4-(2-ethylbenzoyl)-N,N-dimethylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2/c1-4-13-7-5-6-8-14(13)15(20)18-9-11-19(12-10-18)16(21)17(2)3/h5-8H,4,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKCLNZFTIURJBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1C(=O)N2CCN(CC2)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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